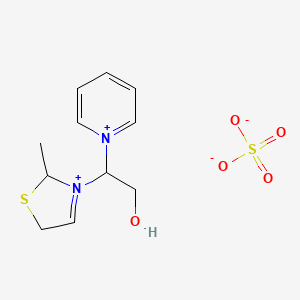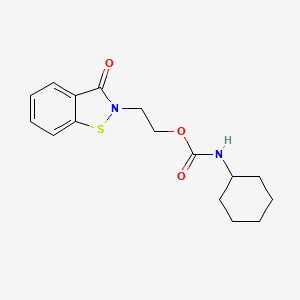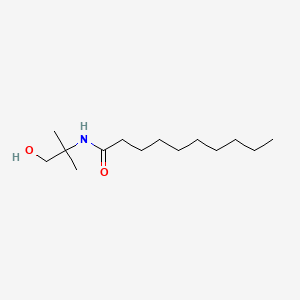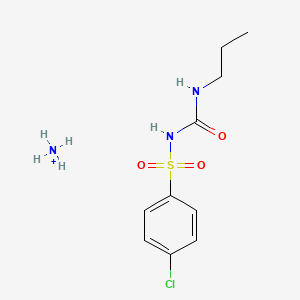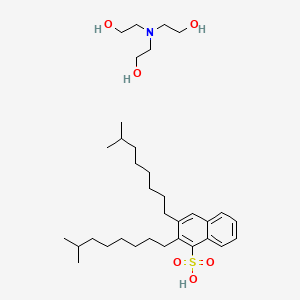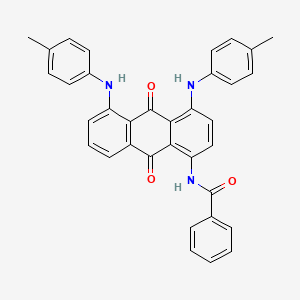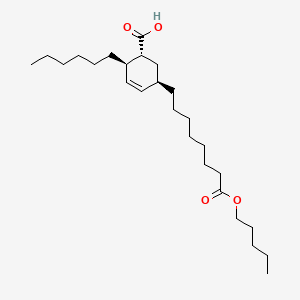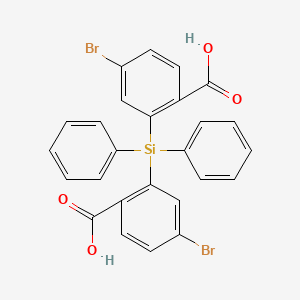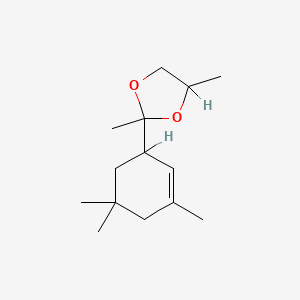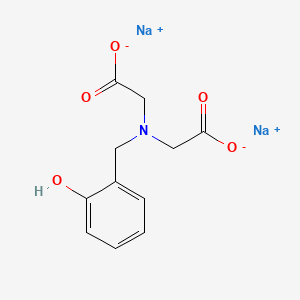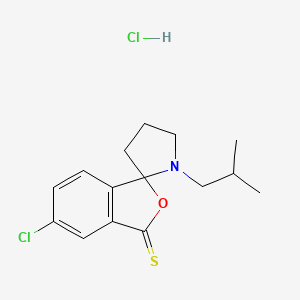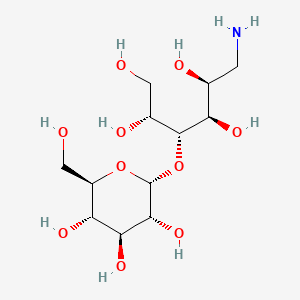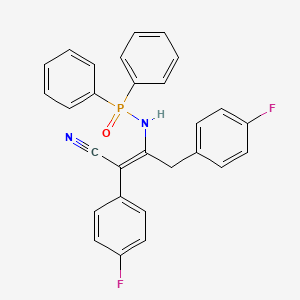
N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ciano-1-(4-fluorobencil)-2-(4-fluorofenil)vinil)-P,P-difenilfosfínico amida es un compuesto orgánico complejo que presenta un grupo ciano, grupos fluorobencilo y fluorofenilo, y una parte de difenilfosfínico amida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(2-Ciano-1-(4-fluorobencil)-2-(4-fluorofenil)vinil)-P,P-difenilfosfínico amida típicamente implica reacciones orgánicas de múltiples pasos. Las rutas de síntesis comunes pueden incluir:
Formación del grupo ciano: Esto se puede lograr a través de reacciones de sustitución nucleofílica utilizando sales de cianuro.
Introducción de grupos fluorobencilo y fluorofenilo: Estos grupos se pueden introducir mediante reacciones de alquilación o acilación de Friedel-Crafts.
Formación de la parte de difenilfosfínico amida: Este paso puede implicar la reacción de cloruro de difenilfosfínico con un derivado de amina.
Métodos de Producción Industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Ciano-1-(4-fluorobencil)-2-(4-fluorofenil)vinil)-P,P-difenilfosfínico amida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Solventes: Diclorometano, tolueno, etanol.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el desarrollo de fármacos o como una sonda bioquímica.
Medicina: Investigado por sus posibles propiedades terapéuticas.
Industria: Utilizado en la producción de materiales avanzados o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-Ciano-1-(4-fluorobencil)-2-(4-fluorofenil)vinil)-P,P-difenilfosfínico amida implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de vías que involucran la unión a estos objetivos y la alteración de su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-Ciano-1-(4-clorobencil)-2-(4-clorofenil)vinil)-P,P-difenilfosfínico amida
- N-(2-Ciano-1-(4-metilbencil)-2-(4-metilfenil)vinil)-P,P-difenilfosfínico amida
Singularidad
N-(2-Ciano-1-(4-fluorobencil)-2-(4-fluorofenil)vinil)-P,P-difenilfosfínico amida es único debido a la presencia de átomos de flúor, que pueden influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad, lipofilia y capacidad del compuesto para interactuar con objetivos biológicos.
Propiedades
Número CAS |
21434-03-7 |
|---|---|
Fórmula molecular |
C28H21F2N2OP |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(Z)-3-(diphenylphosphorylamino)-2,4-bis(4-fluorophenyl)but-2-enenitrile |
InChI |
InChI=1S/C28H21F2N2OP/c29-23-15-11-21(12-16-23)19-28(27(20-31)22-13-17-24(30)18-14-22)32-34(33,25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-18H,19H2,(H,32,33)/b28-27+ |
Clave InChI |
WPFKLANJAXZSDR-BYYHNAKLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N/C(=C(\C#N)/C3=CC=C(C=C3)F)/CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC(=C(C#N)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


